molecular formula C21H17N5S B11980356 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11980356
M. Wt: 371.5 g/mol
InChI Key: SPAFRKUTAAGTDN-UHFFFAOYSA-N
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Description

4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzotriazolyl Group: This step involves the reaction of the thienopyrimidine core with 5,6-dimethyl-1H-1,2,3-benzotriazole under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

    Attachment of the 4-Methylphenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, using 4-methylphenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the aromatic rings or the nitrogen atoms in the benzotriazole moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds like 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound could find applications in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thienopyrimidines can interact with various molecular targets, such as enzymes, receptors, and DNA. The benzotriazole moiety may enhance binding affinity and specificity, leading to potent biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Other compounds in this class may include different substituents on the thienopyrimidine core, such as halogens, alkyl groups, or other heterocycles.

    Benzotriazoles: Compounds with variations in the benzotriazole moiety, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N5S

Molecular Weight

371.5 g/mol

IUPAC Name

4-(5,6-dimethylbenzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H17N5S/c1-12-4-6-15(7-5-12)16-10-27-21-19(16)20(22-11-23-21)26-18-9-14(3)13(2)8-17(18)24-25-26/h4-11H,1-3H3

InChI Key

SPAFRKUTAAGTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C5=C(C=C(C(=C5)C)C)N=N4

Origin of Product

United States

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